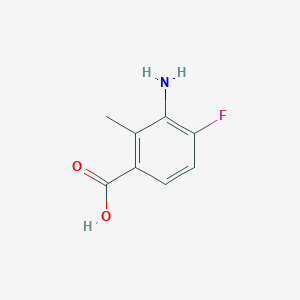

3-Amino-4-fluoro-2-methylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

3-amino-4-fluoro-2-methylbenzoic acid |

InChI |

InChI=1S/C8H8FNO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12) |

InChI Key |

IZLSGTCJGPHNHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1N)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 4 Fluoro 2 Methylbenzoic Acid and Its Precursors

De Novo Synthetic Routes to 3-Amino-4-fluoro-2-methylbenzoic Acid

The de novo synthesis of this compound typically commences from readily available starting materials and proceeds through a sequence of reactions to construct the desired molecular architecture.

Multi-step Reaction Sequences

A plausible and commonly employed strategy for the synthesis of polysubstituted aromatic compounds like this compound involves a sequence of nitration, reduction, and other functional group interconversions. A representative synthetic pathway is outlined below:

A common approach begins with a substituted toluene (B28343) derivative. For instance, the synthesis can be initiated from 2-fluoro-4-nitrotoluene. This starting material undergoes oxidation of the methyl group to a carboxylic acid, followed by the reduction of the nitro group to an amine.

An alternative pathway could involve the nitration of a pre-existing fluoro-methylbenzoic acid. For example, 4-fluoro-2-methylbenzoic acid can be subjected to nitration to introduce a nitro group at the 3-position. Subsequent reduction of the nitro group furnishes the final product, this compound.

A multi-step synthesis starting from p-Fluorobromobenzene has also been reported for a similar compound, 3-amino-4-fluorobenzoic acid, which involves boronation, nitration, and subsequent hydrogenation. google.com A similar strategy could be adapted for the synthesis of the 2-methyl derivative.

The following table summarizes a potential multi-step reaction sequence:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Nitration | 4-Fluoro-2-methylbenzoic acid | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 4-Fluoro-2-methyl-3-nitrobenzoic acid |

| 2 | Reduction | 4-Fluoro-2-methyl-3-nitrobenzoic acid | H₂, Pd/C catalyst or SnCl₂/HCl | This compound |

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis is critically dependent on the optimization of reaction conditions for each step. Key parameters that are often fine-tuned include temperature, reaction time, catalyst selection, and solvent choice. For the nitration step, controlling the temperature is crucial to prevent the formation of unwanted side products.

In the reduction of the nitro group, various reducing agents can be employed. While catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred for its clean reaction profile and high yields, other methods such as using stannous chloride (SnCl₂) in acidic medium or iron powder can also be effective. The choice of reducing agent can be influenced by factors such as cost, scalability, and functional group tolerance. A study on the synthesis of a similar compound, methyl ester of 3-amino-4-hydroxy benzoic acid, found sodium dithionite to be a highly effective reducing agent after comparing alternatives like stannous chloride and zinc/HCl. wisdomlib.org

Precursor Synthesis Strategies and Derivatization

The availability and synthesis of appropriately substituted precursors are paramount for the successful production of this compound.

Synthesis of Fluoro-methylbenzoic Acid Intermediates

Friedel-Crafts acylation is a powerful tool for the introduction of an acyl group onto an aromatic ring, which can then be further manipulated to form a carboxylic acid. For instance, a fluorotoluene derivative could be acylated, followed by oxidation to yield a fluoro-methylbenzoic acid. However, the regioselectivity of Friedel-Crafts reactions on substituted benzenes must be carefully considered to obtain the desired isomer.

Nucleophilic fluorination offers a modern and efficient method for the introduction of fluorine into aromatic systems. One such technique involves the fluorination of 1-arylbenziodoxolones. This method has been demonstrated for the synthesis of 2-fluorobenzoic acids and could be adapted for the preparation of fluorinated precursors. arkat-usa.org The reaction of 1-arylbenziodoxolones with a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), can yield the corresponding fluorinated aromatic compound. arkat-usa.org

A general representation of this approach is shown below:

| Precursor | Fluorinating Agent | Conditions | Product |

| 1-Aryl-7-methylbenziodoxolone | CsF | Heat | 2-Fluoro-3-methylbenzoic acid |

This technique provides a valuable alternative to traditional methods of introducing fluorine, which can sometimes be harsh and lack selectivity.

Carboxylation of Lithiated Intermediates

The carboxylation of lithiated intermediates is a powerful method for the synthesis of carboxylic acids. This approach involves the deprotonation of an aromatic C-H bond using a strong organolithium base, such as n-butyllithium or sec-butyllithium, to form a highly reactive aryllithium species. This intermediate is then quenched with an electrophile, typically carbon dioxide (in the form of dry ice), to introduce the carboxylic acid group.

In the context of synthesizing precursors for this compound, this method can be applied to a suitably substituted aromatic starting material. For instance, the synthesis of 4-fluoro-2-methylbenzoic acid can be achieved through the lithiation and subsequent carboxylation of 1-bromo-4-fluoro-2-methylbenzene. The reaction proceeds by forming a Grignard reagent from 2-bromo-5-fluorotoluene, which then reacts with dry ice to yield the target benzoic acid google.comprepchem.com. It is important to note that the reaction conditions for lithiation, such as temperature and solvent, need to be carefully controlled to avoid side reactions and ensure high yields. The use of low temperatures, typically -78 °C, is common to maintain the stability of the aryllithium intermediate.

| Starting Material | Reagents | Product | Notes |

| 2-bromo-5-fluorotoluene | 1. Mg, Et2O 2. CO2 (dry ice) 3. H3O+ | 4-fluoro-2-methylbenzoic acid | Formation of a Grignard reagent followed by carboxylation. |

| 2-bromo-5-fluorotoluene | 1. n-BuLi, THF, -78 °C 2. CO2 (dry ice) 3. H3O+ | 4-fluoro-2-methylbenzoic acid | Direct lithiation followed by carboxylation. Requires low temperatures. google.com |

Hydrolysis of Nitrile Precursors

Another versatile method for the synthesis of carboxylic acids is the hydrolysis of the corresponding nitrile precursors. Nitriles can be converted to carboxylic acids under either acidic or basic conditions. This two-step approach involves the initial synthesis of the nitrile, which is then hydrolyzed to the carboxylic acid.

For the synthesis of 4-fluoro-2-methylbenzoic acid, the precursor 4-fluoro-2-methylbenzonitrile can be prepared and subsequently hydrolyzed. The synthesis of 4-fluoro-2-methylbenzonitrile itself can be achieved from precursors such as 4-fluoro-2-methylbenzaldehyde google.com. The hydrolysis of the nitrile can be carried out by heating with a strong acid, such as sulfuric acid or hydrochloric acid, or a strong base, like sodium hydroxide. The choice of acidic or basic hydrolysis depends on the compatibility of other functional groups present in the molecule. For instance, a patent describes the hydrolysis of 3-chloro-4-fluorobenzonitrile to the corresponding benzoic acid, a process that could be adapted for 4-fluoro-2-methylbenzonitrile google.com.

| Precursor | Reagents | Product | Reaction Conditions |

| 4-fluoro-2-methylbenzonitrile | H2SO4, H2O | 4-fluoro-2-methylbenzoic acid | Acid-catalyzed hydrolysis |

| 4-fluoro-2-methylbenzonitrile | NaOH, H2O, then H3O+ | 4-fluoro-2-methylbenzoic acid | Base-catalyzed hydrolysis followed by acidification |

Introduction of the Amino Group

The introduction of the amino group onto the aromatic ring is a key step in the synthesis of this compound. A common and effective strategy is the nitration of the aromatic ring followed by the reduction of the resulting nitro group to an amino group.

Nitration and Subsequent Reduction Methodologies

The nitration of an aromatic compound is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which then attacks the aromatic ring. The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the ring.

In the synthesis of this compound, the precursor 4-fluoro-2-methylbenzoic acid is nitrated. The directing effects of the substituents on the ring need to be considered to predict the position of nitration. The methyl group is an ortho, para-director, the fluorine atom is also an ortho, para-director, and the carboxylic acid group is a meta-director. The interplay of these directing effects will determine the regiochemical outcome of the nitration. A procedure for the nitration of p-fluoro-benzoic acid using a mixture of nitric acid and sulfuric acid has been described, yielding 3-nitro-4-fluoro-benzoic acid prepchem.com. This suggests that nitration of 4-fluoro-2-methylbenzoic acid would likely lead to the introduction of the nitro group at the 3-position.

Following nitration, the nitro group is reduced to an amino group. A variety of reducing agents can be employed for this transformation, including metal catalysts with hydrogen gas or transfer hydrogenation reagents.

Catalytic Hydrogenation for Nitro Group Reduction

Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines due to its high efficiency and clean reaction profile. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of hydrogen gas.

The reduction of 3-nitro-4-fluoro-2-methylbenzoic acid to this compound can be effectively carried out using catalytic hydrogenation. A patent for the synthesis of 3-amino-4-fluorobenzoic boric acid describes the hydrogenation of the corresponding nitro precursor under the catalysis of palladium on carbon google.com. This method is generally high-yielding and the reaction conditions are typically mild.

| Substrate | Catalyst | Hydrogen Source | Product |

| 3-nitro-4-fluorobenzoic boric acid | Palladium on carbon (Pd/C) | H2 gas | 3-amino-4-fluorobenzoic boric acid google.com |

| 3-nitro-4-fluoro-2-methylbenzoic acid | Palladium on carbon (Pd/C) | H2 gas | This compound |

Regioselective Synthesis Considerations

The regioselectivity of the nitration step is a critical aspect in the synthesis of this compound. The position of the incoming nitro group on the 4-fluoro-2-methylbenzoic acid ring is determined by the combined directing effects of the existing substituents.

Fluorine: As a halogen, fluorine is an ortho, para-director, though it is deactivating.

Methyl Group: The methyl group is an activating ortho, para-director.

Carboxylic Acid Group: The carboxylic acid group is a deactivating meta-director.

In 4-fluoro-2-methylbenzoic acid, the positions ortho to the methyl group are 3 and 6. The positions ortho to the fluorine are 3 and 5. The position para to the methyl group is 5, and the position para to the fluorine is 1 (occupied by the carboxyl group). The positions meta to the carboxylic acid are 3 and 5.

Considering these directing effects:

Position 3 is ortho to the methyl group, ortho to the fluorine atom, and meta to the carboxylic acid group.

Position 5 is para to the methyl group, ortho to the fluorine atom, and meta to the carboxylic acid group.

Position 6 is ortho to the methyl group.

The directing effects of the methyl and fluorine groups reinforce the introduction of the electrophile at positions 3 and 5. The carboxylic acid group also directs to positions 3 and 5. Therefore, the nitration is expected to occur at either the 3 or 5 position. The steric hindrance from the adjacent methyl group at position 2 might influence the selectivity between the 3 and 5 positions. A Japanese patent describes the nitration of a 4-fluorohalogenobenzoic acid to produce a 4-fluoro-2-nitrohalogenobenzoic acid, indicating that nitration can occur at the 2-position relative to the carboxyl group, which corresponds to the 3-position in the target precursor google.com. This suggests that the desired 3-nitro-4-fluoro-2-methylbenzoic acid can be obtained with good regioselectivity.

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis relies on a variety of advanced techniques to construct complex molecules with high efficiency and selectivity. The synthesis of this compound and its precursors can benefit from the application of Grignard reagents, Lewis acid catalysis, palladium-catalyzed reactions, and microwave-assisted synthesis.

Grignard Reagent Applications in Benzoic Acid Synthesis

Grignard reagents are powerful tools for the formation of carbon-carbon bonds. In the context of benzoic acid synthesis, they are typically used to introduce a carboxylic acid group onto an aromatic ring. A plausible synthetic route to a precursor of this compound, such as 3-fluoro-4-methyl-benzoic acid, can be envisioned starting from 2-fluoro-4-bromotoluene.

The Grignard reagent is prepared by reacting 2-fluoro-4-bromotoluene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF) prepchem.comucalgary.ca. The resulting organomagnesium compound is then reacted with solid carbon dioxide (dry ice), which serves as the electrophile. Subsequent acidification with a dilute acid, such as hydrochloric acid, protonates the intermediate carboxylate salt to yield the desired benzoic acid derivative ucalgary.ca. A general scheme for this reaction is presented below:

Reaction Scheme: Grignard Carbonation

Formation of Grignard Reagent: Ar-Br + Mg → Ar-MgBr

Carbonation: Ar-MgBr + CO₂ → Ar-COOMgBr

Acidification: Ar-COOMgBr + HCl → Ar-COOH + MgBrCl

A patent for the synthesis of a related compound, 3-amino-4-fluorobenzoic acid, also utilizes a Grignard reaction as a key step, where p-fluoro bromo benzene (B151609) is converted to its Grignard reagent and then reacted with trimethyl borate google.com. This highlights the versatility of Grignard reagents in the synthesis of substituted benzoic acids.

Role of Lewis Acids in Acylation Reactions

Lewis acids play a crucial role as catalysts in Friedel-Crafts acylation reactions, which are used to introduce an acyl group to an aromatic ring. This method can be employed in the synthesis of precursors to this compound. For instance, a synthetic route to 4-fluoro-2-methylbenzoic acid involves the Friedel-Crafts acylation of m-fluorotoluene with a trihaloacetyl chloride, such as trichloroacetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride (B1173362) (AlCl₃) google.com.

The Lewis acid activates the acylating agent by coordinating to the halogen, making it a better leaving group and generating a highly electrophilic acylium ion. The aromatic ring then attacks the acylium ion, followed by deprotonation to restore aromaticity and yield the acylated product. Subsequent hydrolysis of the trihalomethyl ketone intermediate under basic conditions, followed by acidification, yields the carboxylic acid google.com.

Table 1: Common Lewis Acids in Friedel-Crafts Acylation

| Lewis Acid | Formula | Relative Activity |

| Aluminum chloride | AlCl₃ | High |

| Ferric chloride | FeCl₃ | Moderate |

| Boron trifluoride | BF₃ | Moderate |

| Zinc chloride | ZnCl₂ | Low |

The choice of Lewis acid can influence the reaction rate and selectivity. For activated aromatic rings, milder Lewis acids may be sufficient, while deactivated rings often require stronger Lewis acids like AlCl₃ masterorganicchemistry.com.

Use of Palladium Catalysts in Reduction and Coupling Reactions

Palladium catalysts are exceptionally versatile in organic synthesis and are particularly useful for reduction and coupling reactions. In the synthesis of this compound, a key step is the reduction of a nitro group to an amino group.

A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent. A patent for the synthesis of 3-amino-4-fluorobenzoic acid describes the hydro-reduction of 3-nitro-4-fluorobenzoic acid intermediate using a palladium on carbon catalyst to generate the final product google.com. This method is generally high-yielding and produces clean products.

Palladium catalysts are also central to various cross-coupling reactions, such as the Buchwald-Hartwig amination, which could be an alternative route to introduce the amino group. This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. While not explicitly reported for this compound, this methodology is widely used for the synthesis of a broad range of arylamines researchgate.netelsevierpure.comresearchgate.netnih.gov.

Table 2: Examples of Palladium-Catalyzed Reactions in Aromatic Synthesis

| Reaction Type | Reactants | Catalyst System | Product |

| Nitro Reduction | Nitroarene, H₂ | Pd/C | Aniline (B41778) |

| Buchwald-Hartwig Amination | Aryl bromide, Amine | Pd(dba)₂, Ligand, Base | Arylamine |

Microwave-Assisted Synthesis in Related Systems

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology can be applied to various steps in the synthesis of this compound and its precursors.

For example, the synthesis of benzocaine from p-aminobenzoic acid and ethanol has been shown to be significantly faster under microwave irradiation indexcopernicus.comijprdjournal.com. Similarly, microwave-assisted direct amidation of carboxylic acids with amines has been reported, offering a green and efficient alternative to traditional methods nih.gov. The direct condensation of benzoic acids with aminoguanidine to form triazoles has also been successfully performed using microwave heating mdpi.com. These examples suggest that steps such as esterification, amidation, or even the hydrolysis of intermediates in the synthesis of this compound could be optimized using microwave technology.

The key advantages of microwave heating stem from its ability to rapidly and uniformly heat the reaction mixture, leading to a significant reduction in reaction time and often improved product yields nih.govresearchgate.net.

Purification and Isolation Strategies

Recrystallization Techniques for Isomer Separation

In many synthetic routes leading to substituted aromatic compounds, the formation of isomers is a common challenge. For example, the Friedel-Crafts acylation of m-fluorotoluene can produce both 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid google.com. The separation of these isomers is essential to obtain the desired pure compound.

Recrystallization is an effective technique for separating isomers that have different solubilities in a particular solvent or solvent mixture. The process involves dissolving the mixture of isomers in a hot solvent to create a saturated solution and then allowing the solution to cool slowly. The less soluble isomer will crystallize out first, leaving the more soluble isomer in the mother liquor. The purity of the crystallized product can be significantly enhanced through repeated recrystallization cycles.

A patent for the synthesis of 4-fluoro-2-methylbenzoic acid explicitly mentions the separation of ortho- and para-isomers through recrystallization google.com. The choice of solvent is crucial and is determined empirically, with the goal of finding a solvent in which the desired isomer has low solubility at room temperature but high solubility at elevated temperatures, while the undesired isomer remains more soluble upon cooling. The monitoring of multi-component crystallization systems, including mixtures of aminobenzoic acid isomers, can be achieved using techniques like ATR-UV/vis spectroscopy to ensure efficient separation researchgate.net.

Table 3: Common Solvents for Recrystallization of Benzoic Acid Derivatives

| Solvent | Polarity | Boiling Point (°C) |

| Water | High | 100 |

| Ethanol | High | 78 |

| Toluene | Low | 111 |

| Ethyl Acetate (B1210297) | Medium | 77 |

| Chloroform | Low | 61 |

The selection of an appropriate solvent or solvent system is paramount for the successful separation of isomers and the isolation of pure this compound.

pH Adjustment in Product Isolation

The isolation and purification of aminobenzoic acids, including this compound, frequently employ pH adjustment as a critical step. This technique leverages the amphoteric nature of the molecule, which contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). The solubility of such compounds in aqueous solutions is highly dependent on the pH, a principle that is exploited to facilitate precipitation and separation from soluble impurities.

The key to this method is the isoelectric point (pI), the specific pH at which the molecule carries no net electrical charge. wikipedia.orgaskfilo.commasterorganicchemistry.com At this point, the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻), forming a zwitterion. In this zwitterionic state, the compound typically exhibits its minimum solubility in water, leading to its precipitation out of the solution. wikipedia.org

At a pH below the isoelectric point, the amino group is protonated, and the molecule carries a net positive charge, increasing its solubility as a cationic salt. Conversely, at a pH above the pI, the carboxylic acid group is deprotonated, and the molecule carries a net negative charge, enhancing its solubility as an anionic salt. wikipedia.org By carefully adjusting the pH of the crude reaction mixture to the compound's pI, the product can be selectively precipitated and then isolated by filtration, leaving behind impurities that remain dissolved in the solution.

While specific procedural details for this compound are not extensively documented in publicly available literature, the isolation of structurally analogous compounds provides a clear illustration of the methodology. For instance, in the synthesis of 2-amino-3-fluorobenzoic acid, a multi-stage pH adjustment is used to effectively isolate the final product. orgsyn.org Initially, the reaction mixture is brought to a near-neutral pH of approximately 7.5. orgsyn.org It is then further acidified, causing the product to precipitate as the pH approaches its isoelectric point. orgsyn.org

A detailed example from the synthesis of a related fluorinated aminobenzoic acid demonstrates the precise control of pH for purification. After the initial reaction, the solution undergoes a series of pH adjustments to first remove impurities and then to crystallize the desired product.

Table 1: Example of pH Adjustment Steps in the Isolation of a Fluorinated Aminobenzoic Acid Analog orgsyn.org

| Step | Reagent Added | Target pH | Purpose | Observation |

| 1 | 3 M Hydrochloric Acid | ~ 7.5 | Neutralization of excess base | Pale orange, clear solution |

| 2 | 3 M Hydrochloric Acid | 4 - 5 | Approaching the isoelectric point | Pale yellow solution becomes cloudy |

| 3 | 3 M Hydrochloric Acid | 1 | Complete protonation and precipitation | Beige product precipitates |

This systematic adjustment ensures that the target compound is separated with high purity. The initial adjustments help to remove certain byproducts, while the final acidification to a low pH maximizes the precipitation of the aminobenzoic acid, which is then collected via filtration. orgsyn.org This general and effective strategy is widely applicable to the isolation of various substituted aminobenzoic acids.

Chemical Reactivity and Transformation Pathways of 3 Amino 4 Fluoro 2 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification, amidation, and coordination with metal ions. These transformations are fundamental to modifying the compound's solubility, steric profile, and ability to integrate into larger molecular frameworks.

Esterification Reactions

Esterification of 3-Amino-4-fluoro-2-methylbenzoic acid involves the conversion of its carboxylic acid group into an ester. This reaction is typically achieved by reacting the acid with an alcohol in the presence of a catalyst. Common methods that are applicable to aminobenzoic acids include Fischer esterification, which uses an acid catalyst and an excess of alcohol, and methods employing activating agents to facilitate the reaction under milder conditions.

One effective method involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with an alcohol. For instance, treating the acid with thionyl chloride in methanol (B129727) at reflux leads to the formation of the corresponding methyl ester. Another widely used approach for amino acids employs trimethylchlorosilane (TMSCl) in an alcohol solvent at room temperature. The TMSCl activates the carboxylic acid group, facilitating its reaction with the alcohol to produce the ester, which is typically isolated as its hydrochloride salt.

Table 1: Common Reagents for Esterification of Aminobenzoic Acids

| Reagent/Catalyst | Alcohol | Conditions | Product Type |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Methanol | Reflux | Methyl Ester |

| Thionyl Chloride (SOCl₂) | Methanol | 0°C to Reflux | Methyl Ester |

| Trimethylchlorosilane (TMSCl) | Methanol | Room Temperature | Methyl Ester Hydrochloride |

Amidation Reactions

The carboxylic acid moiety of this compound can be converted to an amide through reaction with a primary or secondary amine. This transformation is crucial for building peptide-like structures or introducing new functional groups. Direct condensation of the carboxylic acid and an amine is often facilitated by coupling agents or catalysts that activate the carboxyl group.

Modern synthetic methods utilize metal catalysts for direct amidation. For example, titanium(IV) chloride (TiCl₄) can mediate the direct condensation of benzoic acids and amines in a solvent like pyridine (B92270) at elevated temperatures. Similarly, titanium(IV) fluoride (B91410) (TiF₄) has been shown to be an effective catalyst for the direct amidation of aromatic carboxylic acids in refluxing toluene (B28343). Another approach involves a two-step sequence where the carboxylic acid is first converted to a highly reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then treated with an amine to form the corresponding amide. This method is robust and generally provides high yields.

Table 2: Selected Methods for Amidation of Aromatic Carboxylic Acids

| Method | Reagent/Catalyst | Amine | General Conditions |

|---|---|---|---|

| Direct Condensation | Titanium(IV) Chloride (TiCl₄) | Primary/Secondary | Pyridine, 85°C |

| Direct Condensation | Titanium(IV) Fluoride (TiF₄) | Primary/Secondary | Toluene, Reflux |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Primary/Secondary | Two steps: 1. Reflux 2. Amine addition |

Chelation with Metal Centers

This compound possesses two potential coordination sites for metal ions: the carboxylate group and the amino group. This allows it to act as a chelating ligand, forming stable complexes with various metal centers. The carboxylate group can coordinate in a monodentate (binding through one oxygen) or bidentate (binding through both oxygens) fashion, while the nitrogen of the amino group can also donate its lone pair of electrons.

Studies on similar aminobenzoic acid derivatives have shown their ability to form coordination polymers and complexes with a range of metal ions, including transition metals like cobalt(II), nickel(II), copper(II), and zinc(II), as well as alkaline earth metals. ias.ac.in The coordination mode often depends on the metal ion's size, charge, and preferred geometry. ias.ac.in It is expected that this compound would coordinate to metal ions primarily through the carboxylate oxygen atoms and the amino nitrogen atom, acting as a bidentate ligand to form chelate rings. The specific structure of the resulting metal complex would be influenced by the reaction conditions, the solvent system, and the counter-ion present. ias.ac.inresearchgate.net

Reactions Involving the Aromatic Amino Group

The amino group (-NH₂) attached to the aromatic ring is a key site for transformations that can dramatically alter the electronic properties and synthetic utility of the molecule. Diazotization and acylation are two of the most important reactions involving this group.

Diazotization Reactions

The aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). The resulting diazonium salt is a highly valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as nitrogen gas).

This intermediate is rarely isolated and is used directly in subsequent reactions. One of the most important applications is the Sandmeyer reaction , where the diazonium group is replaced by a nucleophile, such as a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt catalyst. This provides a pathway to introduce a wide range of substituents onto the aromatic ring in place of the original amino group. For example, reacting the diazonium salt with CuCl would yield 3-chloro-4-fluoro-2-methylbenzoic acid. The diazonium salt can also be used to form azo compounds through coupling with electron-rich aromatic rings, a reaction fundamental to the synthesis of azo dyes. webassign.net

Table 3: Representative Sandmeyer Reactions for Aryl Diazonium Salts

| Target Product | Reagent | Product Functional Group |

|---|---|---|

| Aryl Chloride | Copper(I) Chloride (CuCl) | -Cl |

| Aryl Bromide | Copper(I) Bromide (CuBr) | -Br |

| Aryl Cyanide (Benzonitrile) | Copper(I) Cyanide (CuCN) | -CN |

| Phenol (B47542) | Copper(I) Oxide (Cu₂O), H₂O | -OH |

Acylation of the Amino Group

The amino group of this compound can be readily acylated to form an amide linkage. This reaction is often used to protect the amino group or to introduce new molecular fragments. A common and straightforward method for N-acylation is the reaction with an acid anhydride (B1165640), such as acetic anhydride, often with gentle heating. webassign.net This reaction converts the primary amine into a secondary acetamide (B32628) (N-acetyl derivative).

Alternatively, more reactive acylating agents like acyl chlorides can be used, typically in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. For instance, reaction with acetyl chloride would also yield the N-acetylated product. These reactions are generally high-yielding and chemoselective for the amino group, leaving the less nucleophilic carboxylic acid group intact under neutral or slightly basic conditions.

Condensation Reactions

One of the significant reactions of this compound, as with other anthranilic acid derivatives, is its participation in condensation reactions to form heterocyclic compounds, particularly quinazolinones. pearson.comacs.org A common method involves the acylation of the amino group with an acyl chloride, followed by ring closure with a dehydrating agent like acetic anhydride. pearson.com This initially forms a 1,3-benzoxazin-4-one (benzoxazinone), which can then react with various amines to yield a diverse range of 4(3H)-quinazolinone derivatives. pearson.comnih.gov

The general pathway for the synthesis of quinazolinones from anthranilic acid derivatives can be summarized as follows:

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Anthranilic acid derivative, Acyl chloride | N-Acylanthranilic acid | Acylation of the amino group. |

| 2 | N-Acylanthranilic acid, Acetic anhydride | 1,3-Benzoxazin-4-one | Cyclization via dehydration. |

| 3 | 1,3-Benzoxazin-4-one, Amine (e.g., hydrazine) | 4(3H)-Quinazolinone derivative | Ring transformation. pearson.com |

Microwave-assisted synthesis has also been employed to improve reaction times and yields for the formation of quinazolinones. acs.orgnih.gov

Formation of Azo Compounds

The amino group on this compound can be converted into a diazonium salt, which can then undergo coupling reactions to form azo compounds. This process is fundamental to the synthesis of many azo dyes. The reaction proceeds in two main stages: diazotization and azo coupling.

Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like sulfuric acid, at low temperatures (0-5°C). mdpi.com This converts the amino group into a diazonium salt.

Azo Coupling: The resulting diazonium salt is an electrophile that can react with an electron-rich coupling component, such as a phenol or an aniline (B41778) derivative, to form the characteristic -N=N- azo linkage. mdpi.com The position of the coupling on the partner molecule is directed by the activating groups present.

A study on the closely related 3-amino-4-methylbenzoic acid demonstrated its use in synthesizing a series of azo dyes by coupling its diazonium salt with various naphthols and cresol. mdpi.com The presence of the carboxylic acid group in these dyes enhances their solubility in alkaline media. mdpi.com

| Stage | Key Reagents | Reaction Conditions | Product |

|---|---|---|---|

| Diazotization | This compound, Sodium nitrite, Sulfuric acid | 0-5°C | 4-Fluoro-2-methyl-3-diazoniumbenzoic acid salt |

| Azo Coupling | Diazonium salt, Electron-rich aromatic compound (e.g., naphthol) | Controlled pH | Azo dye |

Electrophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

Nitration Reactions

Nitration introduces a nitro (-NO2) group onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The synthesis of related compounds, such as 3-nitro-4-fluoro-benzoic acid, is performed by reacting p-fluoro-benzoic acid with a mixture of nitric acid and sulfuric acid at low temperatures. derpharmachemica.com Similarly, the nitration of 3-amino-4-fluorobenzoic boronic acid to 3-nitro-4-fluorobenzoic boronic acid is a key step in its synthesis. wikipedia.org

Given the directing effects of the existing substituents on this compound, the position of nitration will be influenced by the strong activating amino group.

Halogenation Reactions

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. For instance, the preparation of 3-bromo-4-fluoro-benzoic acid can be achieved through a multi-step process starting from fluorobenzene, which involves bromination. chemspider.com The amino group's strong activating and directing effect would likely control the position of halogenation on the this compound ring.

Transformations of the Methyl Group

Oxidation Pathways

The methyl group on the aromatic ring can be oxidized to a carboxylic acid group. This transformation is typically achieved using strong oxidizing agents. However, the presence of an amino group on the same ring complicates this reaction, as amino groups are also susceptible to oxidation.

Common oxidizing agents for converting a methyl group on an aromatic ring to a carboxylic acid include potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4). pearson.compearson.com To prevent the oxidation of the amino group, it is often necessary to first protect it. A common protection strategy is acetylation, where the amino group is converted to an acetamido group using acetic anhydride. pearson.comchegg.com This protected intermediate can then be subjected to oxidation. chegg.com Following the oxidation of the methyl group, the protecting acetyl group can be removed by hydrolysis under acidic or basic conditions to regenerate the amino group. pearson.com

The general sequence for the selective oxidation of the methyl group in an aminotoluene derivative is as follows:

| Step | Process | Reagents | Purpose |

|---|---|---|---|

| 1 | Protection | Acetic anhydride | To protect the amino group from oxidation. pearson.comchegg.com |

| 2 | Oxidation | Potassium permanganate (KMnO4) or Chromic acid (H2CrO4) | To convert the methyl group to a carboxylic acid. pearson.compearson.com |

| 3 | Deprotection | Acid or base hydrolysis (e.g., HCl or NaOH) | To restore the amino group. pearson.com |

Side-Chain Functionalization

The primary side-chain available for functionalization on the this compound molecule is the methyl group at the 2-position. This benzylic position is particularly reactive and serves as a key handle for introducing diverse chemical functionalities. The most prominent reaction for this purpose is free-radical benzylic bromination.

Benzylic C-H bonds are weaker than typical sp³ C-H bonds because the radical formed upon hydrogen abstraction is resonance-stabilized by the adjacent aromatic ring. libretexts.org This inherent reactivity allows for selective halogenation at the methyl group under radical conditions, leaving the aromatic ring and other functional groups intact.

The reagent of choice for this transformation is typically N-bromosuccinimide (NBS), often used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or photochemical initiation (e.g., UV light). chegg.comgoogle.com NBS is favored as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes competitive electrophilic aromatic substitution on the electron-rich ring. libretexts.org The reaction proceeds via a free-radical chain mechanism, beginning with the homolytic cleavage of the N-Br bond in NBS. chemistrysteps.com The resulting bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com This radical then reacts with a bromine source to yield the brominated product, 3-amino-4-fluoro-2-(bromomethyl)benzoic acid, and a new bromine radical to continue the chain reaction.

The resulting benzylic bromide is a highly valuable and versatile intermediate for further synthetic modifications. It readily participates in nucleophilic substitution reactions (SN2), allowing for the introduction of a wide array of functional groups. For instance, it can be converted to an alcohol by hydrolysis, an ether by reaction with an alkoxide, or an amine by reaction with ammonia (B1221849) or an amine. Furthermore, the bromide can be used to form organometallic reagents, such as Grignard reagents, which can then react with various electrophiles. chemistrysteps.com This two-step sequence of bromination followed by substitution provides a powerful strategy for elaborating the structure of the parent molecule.

| Reaction Type | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (AIBN or light), in CCl4 | 3-Amino-4-fluoro-2-(bromomethyl)benzoic acid | Selective for the benzylic position due to resonance stabilization of the radical intermediate. libretexts.orgchemistrysteps.com |

| Hydrolysis | H2O, weak base | 3-Amino-4-fluoro-2-(hydroxymethyl)benzoic acid | Converts the benzyl (B1604629) bromide to a benzyl alcohol. |

| Nucleophilic Substitution | NaCN | 3-Amino-4-fluoro-2-(cyanomethyl)benzoic acid | Introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid. |

| Williamson Ether Synthesis | NaOR' (Sodium alkoxide) | 3-Amino-4-fluoro-2-(alkoxymethyl)benzoic acid | Forms an ether linkage at the benzylic position. |

General Derivatization for Academic Studies

For academic research, particularly in fields like medicinal chemistry and materials science, the generation of molecular libraries through derivatization is a common practice. This compound possesses two additional key functional groups, the 3-amino group and the 4-carboxylic acid group, which are readily amenable to a wide range of chemical transformations. These reactions allow for systematic modification of the molecule's steric and electronic properties.

Derivatization of the Amino Group:

The nucleophilic amino group is a prime site for derivatization, most commonly through acylation to form amides. This transformation is typically achieved by reacting the aminobenzoic acid with an acyl chloride or an acid anhydride in the presence of a base to neutralize the HCl byproduct. nih.gov Alternatively, amide bond formation can be accomplished using a carboxylic acid and a coupling reagent. google.com This reaction is fundamental in peptide synthesis and is widely used to append various acyl groups to the amino function. luxembourg-bio.com The resulting amides are generally stable and introduce a new substituent that can significantly alter the biological activity or physical properties of the parent compound. Beyond simple acylation, the amino group can also react with sulfonyl chlorides to form sulfonamides or undergo reductive amination with aldehydes or ketones.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid group can be modified through several classic transformations. Fischer esterification, the reaction with an alcohol under acidic catalysis, yields the corresponding ester. libretexts.orgresearchgate.net Due to the presence of the basic amino group on the ring, a stoichiometric amount of acid catalyst is typically required to first protonate the amine, allowing the esterification to proceed. researchgate.net The resulting esters can serve as protecting groups or modulate the lipophilicity of the molecule.

Similar to the amino group, the carboxylic acid can also be converted into an amide by reacting it with a primary or secondary amine. This reaction requires activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. luxembourg-bio.com Common methods for activation include conversion to an acyl chloride (e.g., using thionyl chloride) or the use of peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). rsc.org This reaction is one of the most frequently used in medicinal chemistry for creating diverse libraries of compounds for biological screening. rsc.orgnih.gov

| Functional Group | Reaction Type | Reagents | Derivative Class |

|---|---|---|---|

| Amino Group | Acylation | Acyl Chloride (R-COCl), Base | Amide |

| Amino Group | Sulfonylation | Sulfonyl Chloride (R-SO2Cl), Base | Sulfonamide |

| Amino Group | N-Arylation | Aryl Halide, Copper or Palladium Catalyst | N-Aryl Amine |

| Carboxylic Acid | Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H2SO4) | Ester |

| Carboxylic Acid | Amide Formation | Amine (R-NH2), Coupling Reagent (e.g., DCC, HATU) | Amide |

| Carboxylic Acid | Reduction | LiAlH4 or BH3·THF | Benzyl Alcohol |

Spectroscopic Characterization and Analytical Monitoring of 3 Amino 4 Fluoro 2 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Amino-4-fluoro-2-methylbenzoic acid, analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about its carbon-hydrogen framework and the environment of the fluorine atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would feature two signals for the two protons on the benzene (B151609) ring. Due to their different electronic environments and coupling to the fluorine atom, they would appear as doublets of doublets. The proton at position 5 (H-5) would be coupled to the proton at position 6 (H-6) and the fluorine atom at position 4. Similarly, H-6 would be coupled to H-5.

Other expected signals include a singlet for the methyl group (-CH₃), a broad singlet for the amino group (-NH₂) protons, and another broad singlet for the acidic proton of the carboxylic acid group (-COOH) at the downfield end of the spectrum. The chemical shifts can be influenced by the solvent used. For comparison, in the related compound 3-Amino-2-methylbenzoic acid, aromatic protons appear in the range of 6.7-7.8 ppm, and the methyl signal is around 2.2 ppm. chemicalbook.comnist.gov In 3-Fluoro-4-methylbenzoic acid, aromatic protons are observed between 7.2 and 7.8 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -COOH | > 10 | Singlet (broad) | - |

| H-6 | 7.6 - 7.9 | Doublet | ³J(H,H) ≈ 8-9 Hz |

| H-5 | 6.8 - 7.1 | Doublet of Doublets | ³J(H,H) ≈ 8-9 Hz, ³J(H,F) ≈ 6-8 Hz |

| -NH₂ | 3.5 - 5.0 | Singlet (broad) | - |

The proton-decoupled ¹³C NMR spectrum of this compound should display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. A key feature of the spectrum is the presence of carbon-fluorine (C-F) coupling. The carbon directly bonded to the fluorine atom (C-4) will appear as a doublet with a large one-bond coupling constant (¹J(C,F)), typically in the range of 240-250 Hz. Other carbons in the ring will also show smaller couplings (²J(C,F), ³J(C,F)).

The carboxyl carbon (-COOH) is expected to resonate at the most downfield position, typically around 165-175 ppm. The methyl carbon (-CH₃) will appear at the most upfield position. Data from the related compound 2-Amino-3-fluorobenzoic acid shows the carbon attached to fluorine at approximately 155 ppm with a ¹J(C,F) of 245.3 Hz. orgsyn.org

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C=O | 168 - 172 | Small (⁴J(C,F)) |

| C-4 | 155 - 160 | Large (¹J(C,F)) |

| C-3 | 145 - 150 | Medium (²J(C,F)) |

| C-5 | 115 - 120 | Medium (²J(C,F)) |

| C-1 | 130 - 135 | Small (³J(C,F)) |

| C-6 | 125 - 130 | Small (⁴J(C,F)) |

| C-2 | 120 - 125 | Small (³J(C,F)) |

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.orgbiophysics.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom. The chemical shift of this signal is highly sensitive to its electronic environment. thermofisher.com

The signal would be split into a multiplet due to coupling with neighboring protons, primarily the ortho proton (H-5). This ³J(H,F) coupling typically ranges from 6-10 Hz. Smaller, long-range couplings to other protons (e.g., H-6) may also be observed, further splitting the signal. In studies of simple fluorobenzoates, the chemical shift of the fluorine atom is influenced by the position of other substituents on the aromatic ring. nih.gov For m-fluorobenzoic acid, the ¹⁹F resonance is moderately sensitive to the ionization state of the carboxyl group. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic bands for its carboxylic acid, amino, and fluoro-aromatic moieties.

The O-H stretch of the carboxylic acid group will appear as a very broad band in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching bands. The carbonyl (C=O) stretch of the carboxylic acid will be a strong, sharp peak around 1680-1710 cm⁻¹. The amino group (-NH₂) will show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-F bond will produce a strong absorption band in the 1100-1300 cm⁻¹ region. IR data for the similar molecule 3-Amino-4-fluorobenzoic acid shows characteristic peaks that align with these expected regions. nih.gov

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Amino Group | N-H stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium to Weak |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, allowing for the determination of its molecular weight and structural features. For this compound (C₈H₈FNO₂), the calculated molecular weight is approximately 169.15 g/mol . The high-resolution mass spectrum should show the molecular ion peak (M⁺) at an m/z corresponding to this value.

Common fragmentation pathways for benzoic acids include the loss of a hydroxyl group (-OH, M-17), water (-H₂O, M-18), or the entire carboxyl group (-COOH, M-45). The presence of the amino and methyl groups will also influence the fragmentation pattern. For the related isomer, 2-amino-4-fluoro-3-methylbenzoic acid, predicted mass spectrometry data shows common adducts such as [M+H]⁺ at m/z 170.06119 and [M-H]⁻ at m/z 168.04663. uni.lu

Table 4: Predicted Mass Spectrometry Fragments

| Ion | m/z (Predicted) | Identity |

|---|---|---|

| [C₈H₈FNO₂]⁺ | 169 | Molecular Ion (M⁺) |

| [C₈H₇FNO]⁺ | 152 | [M-OH]⁺ |

| [C₇H₆FN]⁺ | 124 | [M-COOH]⁺ |

| [C₈H₉FNO₂]⁺ | 170 | [M+H]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring. The presence of substituents significantly affects the wavelength of maximum absorbance (λmax).

The amino group (-NH₂) acts as an auxochrome, typically causing a bathochromic (red) shift to longer wavelengths. The carboxylic acid group also influences the electronic structure. The UV-Vis spectrum is expected to show strong absorption bands, likely in the 200-400 nm range. The spectrum of methyl 4-aminobenzoate, for instance, shows a strong absorption maximum around 290-310 nm, which provides a reference for the expected absorption region for substituted aminobenzoic acids. nist.gov The exact λmax values will be dependent on the solvent polarity.

Computational and Theoretical Investigations of 3 Amino 4 Fluoro 2 Methylbenzoic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic landscape of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine optimized molecular structures, bond lengths, bond angles, and electronic properties.

For molecules in this class, calculations can reveal key structural details. For instance, studies on the closely related compound 3-Fluoro-4-methylbenzoic acid show a nearly planar molecular structure, with a very small dihedral angle between the benzene (B151609) ring and the carboxyl group. researchgate.net The crystal structure of this analog provides specific geometric parameters that offer insight into the likely conformation of 3-Amino-4-fluoro-2-methylbenzoic acid. researchgate.net These calculations are crucial for understanding how the molecule will be shaped and how it will present itself to other molecules or biological targets.

Table 1: Selected Geometric Parameters for the Analog Compound 3-Fluoro-4-methylbenzoic acid researchgate.net

This data is for a structurally similar compound and is presented for illustrative purposes.

| Parameter | Bond | Length/Angle |

| Bond Lengths (Å) | F—C3 | 1.3595 |

| O1—C7 | 1.3076 | |

| O2—C7 | 1.2354 | |

| C1—C7 | 1.481 | |

| C4—C8 | 1.505 | |

| **Bond Angles (°) ** | F—C3—C2 | 117.88 |

| F—C3—C4 | 117.96 | |

| C2—C3—C4 | 124.15 | |

| C3—C4—C5 | 116.56 |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) binds to a macromolecular target, such as a protein or enzyme. nih.gov This process is vital in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. scielo.br

The process involves generating a three-dimensional model of the ligand, this compound, and docking it into the active site of a target protein. nih.gov Software programs then calculate the binding affinity, often expressed as a docking score, which estimates the strength of the interaction. nih.govscielo.br These studies can reveal crucial binding interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.gov While specific docking studies for this compound are not detailed in the available literature, this methodology is standard for exploring the potential biological activity of novel small molecules. acs.orgresearchgate.net The insights gained can guide the synthesis of more potent and selective derivatives. researchgate.net

Analysis of Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a photophysical process where, upon absorption of light, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. ias.ac.in This phenomenon is highly dependent on the molecular structure and the surrounding environment, particularly the polarity of the solvent. researchgate.net Studies on structurally similar amino benzoic acid derivatives provide significant insight into these processes. ias.ac.inresearchgate.net

Solvatochromism refers to the change in a substance's color—or more broadly, its absorption or emission spectra—when it is dissolved in different solvents. nih.govsapub.org This effect is a powerful probe for ICT characteristics. For donor-acceptor molecules like amino benzoic acids, the emission spectrum often shows a significant red-shift (a shift to longer wavelengths) as the solvent polarity increases. researchgate.netresearchgate.net This indicates that the excited state is more polar than the ground state, which is a hallmark of an ICT state. researchgate.net

Research on the analogous compound 3-amino-4-methyl benzoic acid (AMBA) demonstrates this effect clearly. researchgate.net The emission maxima are highly sensitive to the solvent's polarity, confirming the operation of a photoinduced ICT reaction. researchgate.net

Table 2: Emission Maxima of the Analog Compound 4-amino-3-methyl benzoic acid methyl ester (AMBME) in Various Solvents ias.ac.in

This data illustrates the solvatochromic shift in a structurally similar compound.

| Solvent | Polarity (Dielectric Constant) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 340 | 4990 |

| Dioxane | 2.21 | 345 | 5450 |

| Ethyl Acetate (B1210297) | 6.02 | 350 | 5890 |

| Acetonitrile | 37.5 | 360 | 6740 |

| Methanol (B129727) | 32.7 | 365 | 7150 |

Excited State Dipole Moments

The change in charge distribution during an ICT event results in the excited state having a different, and typically larger, dipole moment (μe) than the ground state (μg). nih.gov The magnitude of this change can be estimated from solvatochromic data using theoretical models like the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity and the dipole moments of the solute. researchgate.netnih.gov

For example, a study on 4-amino-3-methyl benzoic acid methyl ester (AMBME) used DFT calculations to determine a ground-state dipole moment of 3.56 D. ias.ac.in The excited state dipole moment, derived from solvatochromic analysis, was found to be 7.14 D. ias.ac.in This significant increase confirms a substantial charge redistribution upon excitation, consistent with an ICT process. ias.ac.in

Laser-induced fluorescence (LIF) spectroscopy is a highly sensitive technique used to study the electronic and vibrational structure of molecules. researchgate.netnih.gov When performed in a supersonic jet, molecules are cooled to very low rotational and vibrational temperatures, which simplifies their spectra and allows for precise analysis of the isolated molecule, free from solvent effects. researchgate.net

This technique has been used to investigate ICT in analogs like AMBA. researchgate.net By forming clusters of the molecule with a single polar solvent molecule (like methanol), it is possible to observe the onset of the ICT reaction on a microscopic scale. researchgate.net These studies provide distinct evidence for the occurrence of the ICT reaction and help to understand the specific molecular interactions that facilitate it. researchgate.netresearchgate.net

Quantitative Structure-Metabolism Relationships (QSMR) for Benzoic Acid Derivatives

Quantitative structure-metabolism relationships (QSMR) are an extension of QSAR (Quantitative Structure-Activity Relationship) that aim to correlate the chemical structure of compounds with their metabolic fate. wordpress.com These computational models use theoretically derived physicochemical properties (descriptors) to predict how a molecule will be metabolized in a biological system. nih.govnih.gov

For substituted benzoic acids, a major area of study has been predicting whether the primary metabolic pathway will be conjugation with glycine (B1666218) or with glucuronic acid. nih.govnih.gov Researchers develop models using a dataset of benzoic acid derivatives and a large number of calculated descriptors, such as electronic properties (e.g., HOMO/LUMO energies, dipole moment) and steric properties. nih.gov Statistical methods like Principal Component Analysis (PCA) and linear regression are then used to identify the key descriptors that differentiate between the metabolic pathways. wordpress.comnih.gov These models can then be used to predict the metabolic fate of new compounds, like this compound, aiding in early-stage drug development by forecasting potential metabolic liabilities. wordpress.comnih.gov

Table 3: Common Physicochemical Descriptors Used in QSMR Studies of Benzoic Acids nih.govnih.gov

| Descriptor Category | Example Descriptors |

| Electronic | Dipole Moment |

| Highest Occupied Molecular Orbital (HOMO) Energy | |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | |

| Atomic Charges | |

| Steric/Topological | Molecular Volume |

| Molecular Surface Area | |

| Molar Refractivity | |

| Thermodynamic | Heat of Formation |

| Hydration Energy |

Pattern Recognition Studies in Chemical Databases

While specific pattern recognition or Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on this compound are not extensively documented in publicly available scientific literature, the methodologies for such computational investigations are well-established. These studies are crucial in modern drug discovery and materials science for identifying patterns within large datasets of chemical compounds, thereby predicting the properties and activities of novel molecules.

Pattern recognition in chemistry involves the use of computational algorithms to analyze and classify molecules based on their structural features. nih.gov Large chemical databases such as PubChem, ChEMBL, and ZINC serve as the primary sources of data for these analyses. nih.govwikipedia.orgontosight.ai These repositories contain information on millions of compounds, including their two-dimensional and three-dimensional structures, as well as experimental data on their biological activities. ebi.ac.uk

The process of pattern recognition begins with the calculation of molecular descriptors for each compound in a dataset. protoqsar.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can range from simple constitutional descriptors to complex quantum-chemical parameters. ucsb.eduwiley.com For a molecule like this compound, a variety of descriptors would be calculated to create a unique "fingerprint." These descriptors fall into several categories:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Geometrical (3D) Descriptors: These are calculated from the 3D conformation of the molecule and include information about its surface area and volume.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and polarizability, which are crucial for molecular interactions.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of a molecule's hydrophobicity, and polar surface area (PSA).

Once these descriptors are calculated for a set of molecules, pattern recognition algorithms and machine learning models can be applied to find correlations between these structural features and a particular property of interest, such as biological activity or toxicity. google.com This is the foundation of QSAR modeling. nih.gov A QSAR model is a mathematical equation that relates the chemical structure of a molecule to its activity.

To illustrate how this compound would be analyzed in the context of a pattern recognition study, the following table presents a hypothetical set of calculated molecular descriptors for it and some related benzoic acid derivatives. Such a table would form the basis for a computational analysis.

| Compound Name | Molecular Weight ( g/mol ) | XLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Rotatable Bonds |

| Benzoic acid | 122.12 | 1.87 | 1 | 2 | 37.3 | 1 |

| 2-Methylbenzoic acid | 136.15 | 2.34 | 1 | 2 | 37.3 | 1 |

| 4-Fluorobenzoic acid | 140.11 | 1.99 | 1 | 2 | 37.3 | 1 |

| 3-Aminobenzoic acid | 137.14 | 0.77 | 2 | 3 | 63.3 | 1 |

| This compound | 169.15 | 1.75 (estimated) | 2 | 3 | 63.3 | 1 |

In a typical study, a much larger set of compounds and a wider array of descriptors would be used. nih.gov Statistical methods such as principal component analysis (PCA) and various clustering techniques would then be employed to explore the chemical space and identify groups of molecules with similar characteristics. nih.gov Furthermore, machine learning algorithms like support vector machines (SVM) or neural networks could be trained on this data to build predictive models. nih.gov

These predictive models are a cornerstone of virtual screening, a computational technique used to search vast libraries of compounds for those that are most likely to exhibit a desired biological activity. nih.govresearchgate.net By using a validated QSAR model, researchers can prioritize which novel derivatives of a lead compound, such as this compound, should be synthesized and tested in the laboratory, thereby saving significant time and resources in the drug discovery process. researchgate.net

Applications of 3 Amino 4 Fluoro 2 Methylbenzoic Acid in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Architectures

The strategic placement of reactive groups on the aromatic core of 3-amino-4-fluoro-2-methylbenzoic acid makes it a valuable precursor for constructing intricate organic molecules. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing fluoro and carboxyl groups influences the reactivity of the molecule, allowing for selective transformations.

Synthesis of Nitrogen-Containing Heterocycles

The presence of ortho-disposed amino and carboxylic acid groups makes this compound an excellent starting material for the synthesis of fused nitrogen-containing heterocycles. This structural motif is analogous to that of anthranilic acid, a well-known precursor in heterocyclic chemistry. The compound can undergo cyclocondensation reactions with various electrophilic reagents to form six-membered heterocyclic rings. For instance, reaction with phosgene (B1210022) or its equivalents can yield fluorinated and methylated isatoic anhydrides, which are themselves versatile intermediates for quinazolinones and other related structures. The synthesis of nitrogen heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. rsc.orgnih.gov The incorporation of fluorine and methyl substituents from the this compound starting material provides a direct route to decorated heterocyclic systems, which can be further elaborated.

Precursor for Advanced Fluoroaromatic Compounds

Beyond its use in heterocycle synthesis, this compound serves as a precursor for a variety of advanced fluoroaromatic compounds. The functional groups on the molecule can be chemically modified to introduce further complexity.

The amino group can be diazotized and subsequently replaced by a wide range of substituents through Sandmeyer or related reactions, enabling access to a diverse library of fluorinated aromatics.

The carboxylic acid group is a versatile handle for transformations such as amidation, esterification, or reduction to an alcohol or aldehyde, providing attachment points for other molecular fragments. ossila.com

The methyl group can undergo benzylic functionalization, such as bromination, to introduce a new reactive site for building more complex structures. ossila.com

The fluorine atom itself imparts unique properties to the resulting molecules, such as increased metabolic stability and altered lipophilicity, which are highly desirable attributes in the design of agrochemicals and pharmaceuticals. nbinno.com

Table 1: Synthetic Utility of this compound in Organic Architectures

| Functional Group | Potential Transformation | Resulting Structure/Application |

| Amino & Carboxylic Acid | Cyclocondensation | Fused Nitrogen Heterocycles (e.g., Benzoxazinones) |

| Amino Group | Diazotization/Sandmeyer | Diverse Fluoroaromatic Compounds |

| Carboxylic Acid Group | Amidation/Esterification | Functionalized Aromatics, Peptide Synthesis |

| Methyl Group | Benzylic Bromination | Bicyclic Heterocycle Precursors ossila.com |

Intermediate in the Development of Functional Materials

The rigid structure and multiple functional groups of this compound make it a promising intermediate for the synthesis of advanced functional materials with specific physical and chemical properties.

Scaffold for Liquid Crystal Applications (e.g., Bent-Core Systems)

Substituted benzoic acids are recognized as important structural motifs for the central core of bent-shaped (or "banana") liquid crystals. ossila.com The relative positioning of substituents on the aromatic ring can induce the necessary bent molecular geometry required for the formation of unique mesophases. Research on structurally related compounds, such as 4-substituted 3-hydroxybenzoic acid, has demonstrated their utility as the central unit in bent-core liquid crystals. researchgate.net The substitution pattern of this compound provides a rigid, pre-organized scaffold that can be elaborated with mesogenic side arms to generate complex liquid crystalline materials. The fluorine substituent is particularly valuable in this context for its ability to influence intermolecular interactions and modify the mesomorphic properties of the final material.

Synthesis of Polymers and Coatings

The bifunctional nature of this compound, containing both an amino and a carboxylic acid group, allows it to act as a monomer in polycondensation reactions. This is analogous to the use of 3-amino-4-hydroxybenzoic acid in the synthesis of high-performance polybenzoxazoles (PBOs). researchgate.net Through polymerization, this compound can be used to create aromatic polyamides. The resulting polymers would be expected to exhibit high thermal stability and chemical resistance due to the rigid aromatic backbone. The presence of the fluorine atom can further enhance these properties and also impart low dielectric constants and hydrophobicity, making these polymers suitable for applications in advanced coatings, high-performance films, and microelectronics. nbinno.com

Formation of Organometallic Complexes

The functional groups of this compound provide potential coordination sites for metal ions. The carboxylic acid can be deprotonated to form a carboxylate anion, which is an excellent ligand for a wide range of metals. Additionally, the nitrogen atom of the amino group can act as a Lewis base to coordinate with a metal center. This allows the molecule to function as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. Similar amino-aromatic ligands are known to form stable complexes with transition metals like copper(II) and silver(I). researchgate.netmdpi.com The resulting organometallic complexes could possess interesting catalytic, magnetic, or optical properties, making them candidates for applications in catalysis or as functional materials.

Table 2: Applications of this compound in Materials Science

| Application Area | Role of the Compound | Key Structural Features | Potential Material Properties |

| Liquid Crystals | Central Core/Scaffold | Rigid, bent geometry from substitution pattern | Unique mesophase behavior ossila.comresearchgate.net |

| Polymers and Coatings | Monomer | Amino and carboxylic acid groups for polycondensation | High thermal stability, chemical resistance nbinno.comresearchgate.net |

| Organometallic Complexes | Bidentate Ligand | Amino and carboxylate groups for chelation | Catalytic activity, novel optical/magnetic properties researchgate.netmdpi.com |

Generation of Polypyridine Compounds with Tripod Structures

While aminobenzoic acids can serve as precursors for nitrogen-containing heterocycles, specific documented instances of this compound being used to generate polypyridine compounds with tripod structures are not prevalent in readily available scientific literature. The synthesis of complex polypyridine ligands often involves multi-step processes where aromatic amines and carboxylic acids are key functional groups for building the pyridine (B92270) rings and linking them to a central core. Theoretically, the amino group of this compound could be utilized in condensation reactions, such as the Friedländer annulation, with appropriate diketones or related substrates to form a pyridine ring. The carboxylic acid and methyl groups would offer further points for modification or linkage to a central scaffolding molecule to create a tripod architecture. However, dedicated research outlining this specific application for this particular compound is not currently established.

Highly Branched Polymers

The synthesis of highly branched or hyperbranched polymers often utilizes ABx type monomers, where 'A' and 'B' are different functional groups that can react with each other. This compound, with its amino (-NH2) and carboxylic acid (-COOH) groups, fits the profile of an AB-type monomer. For it to be a traditional monomer for hyperbranched polymers, an AB2 or higher functionality would be required.

However, it could potentially be modified to create such a monomer. For instance, the methyl group could undergo functionalization to introduce another reactive site. Alternatively, it could be incorporated into a polymer backbone where the fluorine atom and methyl group modify the polymer's physical and chemical properties. Fluorinated polymers are known for their enhanced thermal stability, chemical resistance, and unique surface properties like hydrophobicity and lipophobicity. sigmaaldrich.com While the direct polymerization of this compound into a highly branched structure is not a common application, its use as a building block in creating more complex monomers for fluorinated hyperbranched polymers remains a theoretical possibility. sigmaaldrich.comutexas.edu Research into hyperbranched poly(ester-amide)s has been conducted using monomers like 3,5-diaminobenzoic acid, demonstrating the utility of aminobenzoic acids in this field. researchgate.net

Role in Biochemical Research Tools and Probes

Use as a Chemical Intermediate in Metabolic Studies

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. nbinno.comossila.com The presence of the fluorine atom is of particular interest, as its incorporation into drug candidates can significantly alter metabolic stability, binding affinity, and pharmacokinetic profiles.

While this compound itself may not be the direct subject of metabolic studies, it is a key building block for active pharmaceutical ingredients (APIs) that are. nbinno.comossila.com For example, fluorinated analogs of biologically active compounds are often synthesized to probe metabolic pathways or to develop drugs with improved metabolic resistance. The unique substitution pattern of this compound—with amino, fluoro, methyl, and carboxylic acid groups—provides a versatile scaffold for generating a library of compounds for screening and subsequent metabolic evaluation.

Linker in Chemical Ligation Reactions

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. rsc.org This reaction typically occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine. A significant area of research in this field is the development of thioester surrogates that are more stable and easier to handle.

The N-acylurea (Nbz) approach, which utilizes derivatives of 3,4-diaminobenzoic acid (Dbz), has emerged as a robust method for generating these thioester surrogates. rsc.orgrsc.org In this strategy, a peptide is synthesized on a solid support functionalized with a Dbz linker. Subsequent chemical transformations generate a highly reactive N-acyl-benzimidazolinone (Nbz) moiety at the C-terminus of the peptide, which then readily participates in the NCL reaction. springernature.comacs.org A second-generation linker, 3-amino-(4-methylamino)benzoic acid (MeDbz), was developed to prevent the formation of branched peptide side products. rsc.orgrsc.org

Given the structural similarities, this compound represents a potential candidate for the development of novel, fluorinated linkers for chemical ligation. The electronic properties of the fluorine atom could influence the reactivity and stability of the resulting thioester surrogate, potentially offering advantages in specific applications.

| Linker Molecule | Abbreviation | Key Feature |

| 3,4-Diaminobenzoic acid | Dbz | First-generation linker for the N-acylurea (Nbz) approach in NCL. rsc.org |

| 3-Amino-(4-methylamino)benzoic acid | MeDbz | Second-generation linker designed to eliminate the formation of branching peptides. rsc.org |

| This compound | - | A potential candidate for a fluorinated linker, though not yet established in the literature. |

Components in Peptide Synthesis

This compound, as an amino acid derivative, can be incorporated into peptide chains using the methodologies of peptide synthesis, most notably Solid-Phase Peptide Synthesis (SPPS). altabioscience.com In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. peptide.com

To achieve controlled, stepwise synthesis, the reactive functional groups of the amino acids must be temporarily protected. peptide.com For this compound, the α-amino group would typically be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. altabioscience.comcreative-peptides.com The Fmoc group is stable under the conditions required for peptide bond formation but can be readily removed with a mild base, such as piperidine, to allow for the coupling of the next amino acid in the sequence. peptide.com The carboxylic acid group, in turn, is activated using coupling reagents to facilitate the formation of the amide (peptide) bond. creative-peptides.com

The incorporation of this unnatural, fluorinated amino acid into a peptide sequence can impart unique properties to the final molecule. Fluorine can enhance proteolytic stability, modulate conformation, and serve as a probe for NMR spectroscopic studies of peptide structure and interactions.

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Condition |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino group | Mild base (e.g., piperidine) peptide.com |

| tert-Butyloxycarbonyl | Boc | α-Amino group | Acid (e.g., TFA) peptide.com |

| tert-Butyl | tBu | Carboxylic acid (side chain) | Acid (e.g., TFA) nih.gov |